molecular formula C14H15NO3 B1532183 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1219571-56-8

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No. B1532183
M. Wt: 245.27 g/mol
InChI Key: DFDYQFDORBLAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It’s used in scientific research due to its unique structure, which allows for diverse applications such as drug development and catalyst synthesis.


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is characterized by a cyclopropyl group, a phenyl group, and a pyrrolidine ring with a carboxylic acid group . The compound’s unique structure contributes to its diverse applications in scientific research.


Physical And Chemical Properties Analysis

“1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” has a molecular weight of 245.27 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the retrieved information.

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

The compound 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, has been synthesized and characterized through various spectroscopic techniques and computational methods. Structural, thermodynamic parameters, electrostatic potential, and electrophilicity among other properties were examined. This study provides insights into the chemical behavior and potential applications of similar compounds in scientific research, particularly in understanding molecular properties through spectroscopy and computational analysis (Devi et al., 2018).

Enzyme Inhibition and Biological Activity

Research on derivatives of 1-aminocyclopropane-1-carboxylic acid, which shares a structural motif with 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, highlights the significant biological activities these compounds possess. The cyclopropyl group in these molecules is noted for its selective enzyme inhibition capabilities. This indicates potential applications of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in enzyme inhibition and as a precursor in the synthesis of biologically active compounds (Groth et al., 1993).

Antibacterial Agents

The synthesis and study of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids reveal the antibacterial potential of compounds with cycloalkylamino groups, including cyclopropyl. This suggests the possibility of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid derivatives serving as frameworks for developing new antibacterial agents (Bouzard et al., 1992).

Topoisomerase II Inhibition

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, which has a cyclopropyl group similar to 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, exhibits inhibitory activity against mammalian topoisomerase II. This highlights a potential research application of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in studying topoisomerase II inhibition and its implications in cancer research and therapy (Wentland et al., 1993).

properties

IUPAC Name

1-cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-8-11(14(17)18)13(15(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDYQFDORBLAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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